molecular formula C9H12FNO2 B1406436 (6-(3-Fluoropropoxy)pyridine-3-yl)methanol CAS No. 1562412-84-3

(6-(3-Fluoropropoxy)pyridine-3-yl)methanol

Cat. No. B1406436
M. Wt: 185.2 g/mol
InChI Key: CHDFZNHDHPGNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(3-Fluoropropoxy)pyridine-3-yl)methanol is a chemical compound with the molecular formula C₆H₆FNO . Its average mass is approximately 127.12 Da . The compound’s structure includes a pyridine ring substituted with a fluoropropoxy group and a hydroxymethyl moiety.


Molecular Structure Analysis

The molecular structure of (6-(3-Fluoropropoxy)pyridine-3-yl)methanol consists of a pyridine ring (with nitrogen as the heteroatom) attached to a fluoropropoxy group and a hydroxymethyl substituent. The fluorine atom is positioned at the 6-position of the pyridine ring. The hydroxymethyl group is connected to the pyridine nitrogen .

Scientific Research Applications

Catalytic Oligomerization of Ethylene

(Kermagoret & Braunstein, 2008) explored the synthesis of dinuclear complexes involving ligands like (pyridin-2-yl)methanol. These complexes were tested in the oligomerization of ethylene, a process significant in polymer chemistry.

Solar Cell Improvement

(Chen et al., 2017) studied alcohol-soluble conjugated polymers with pyridine incorporated into fluorene scaffolds. These materials were used as cathode interfacial layers in polymer solar cells, demonstrating the potential of pyridine derivatives in enhancing solar cell efficiency.

Photocatalytic Water Reduction

(Bachmann et al., 2013) synthesized ligands related to pyridine-2-yl methanol, which were coordinated with various metals. These compounds showed photocatalytic activity in water reduction, indicating their potential in energy-related applications.

Structural and Theoretical Analysis

(Trivedi, 2017) conducted a theoretical study of a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using density functional theory. This research provides insights into the molecular structure and properties relevant to various scientific applications.

properties

IUPAC Name

[6-(3-fluoropropoxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c10-4-1-5-13-9-3-2-8(7-12)6-11-9/h2-3,6,12H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDFZNHDHPGNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(3-Fluoropropoxy)pyridine-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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